molecular formula C8H14N2O B2497987 2-Piperidinone, 3-amino-1-(2-propen-1-yl)- CAS No. 1339088-90-2

2-Piperidinone, 3-amino-1-(2-propen-1-yl)-

Cat. No.: B2497987
CAS No.: 1339088-90-2
M. Wt: 154.213
InChI Key: WXNPTIIPZBDCQG-UHFFFAOYSA-N
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Description

2-Piperidinone, 3-amino-1-(2-propen-1-yl)- is a heterocyclic organic compound that features a six-membered ring containing nitrogen This compound is a derivative of piperidinone, which is a key structural motif in many pharmaceuticals and natural products

Chemical Reactions Analysis

Types of Reactions

2-Piperidinone, 3-amino-1-(2-propen-1-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and propenyl groups can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of 2-Piperidinone, 3-amino-1-(2-propen-1-yl)- include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from the reactions of 2-Piperidinone, 3-amino-1-(2-propen-1-yl)- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted piperidinones.

Scientific Research Applications

2-Piperidinone, 3-amino-1-(2-propen-1-yl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Piperidinone, 3-amino-1-(2-propen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the amino and propenyl groups, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Piperidinone, 3-amino-1-(2-propen-1-yl)- can be compared with other similar compounds, such as:

    2-Piperidinone: The parent compound without the amino and propenyl groups.

    3-Amino-2-piperidinone: A derivative with an amino group at the 3-position.

    1-(2-Propen-1-yl)-2-piperidinone: A derivative with a propenyl group at the 1-position.

Properties

IUPAC Name

3-amino-1-prop-2-enylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-2-5-10-6-3-4-7(9)8(10)11/h2,7H,1,3-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNPTIIPZBDCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCCC(C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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